Key parameters in the synthesis may include:
The molecular formula of TAK-071 is . Its structure features a complex arrangement that includes:
The three-dimensional conformation of TAK-071 allows it to fit into the binding pocket of the M1 receptor effectively, facilitating its role as a positive allosteric modulator. This structural specificity is essential for its cognitive-enhancing effects while minimizing side effects typically associated with non-selective muscarinic receptor activation.
TAK-071 undergoes various chemical reactions during its interaction with biological systems. Key reactions include:
TAK-071 functions as a positive allosteric modulator of the muscarinic M1 receptor. Its mechanism involves:
Experimental data indicate that TAK-071 enhances cognitive performance in rodent models and shows potential benefits in human clinical trials for cognitive impairment associated with neurodegenerative diseases.
TAK-071 exhibits several notable physical and chemical properties:
TAK-071 has been investigated for various scientific applications:
The muscarinic acetylcholine receptor M1 (M1 mAChR) is a critical regulator of cognitive processes in cortical and hippocampal brain regions. Dysfunction of this receptor is mechanistically linked to the pathophysiology of Alzheimer’s disease (AD), Parkinson’s disease with cognitive impairment (PD-CI), and schizophrenia. TAK-071 is a novel positive allosteric modulator (PAM) of the M1 receptor that enhances receptor sensitivity to endogenous acetylcholine without direct receptor activation. This approach offers a promising therapeutic strategy for cognitive impairment associated with these disorders, circumventing historical challenges associated with orthosteric agonists.
Alzheimer’s Disease (AD):M1 mAChR loss exacerbates AD pathology through multiple interconnected mechanisms:
Table 1: M1 Receptor Dysfunction in Alzheimer’s Disease Models
Pathological Process | Effect of M1 Loss | Molecular Mechanism |
---|---|---|
Amyloid-β pathology | ↑ 2.5-fold plaque burden | Impaired APP non-amyloidogenic cleavage |
Tau phosphorylation | ↑ p-tau (AT8 epitope) by 80% | GSK-3β hyperactivity |
Synaptic function | ↓ LTP by 60% | Reduced PKC activation & CREB phosphorylation |
Cognitive performance | ↓ Novel object recognition by 40% | ChAT dysfunction & oxidative stress |
Schizophrenia:M1 receptors modulate dopaminergic and glutamatergic pathways implicated in cognitive impairment associated with schizophrenia (CIAS):
Table 2: M1 Dysregulation in Schizophrenia Subtypes
Parameter | Non-MRDS | MRDS Subgroup |
---|---|---|
Cortical M1 density | ~20% reduction | >75% reduction |
BQCA PAM efficacy | Normal response | ↓ Allosteric modulation in BA6, hippocampus |
Cognitive correlation | Moderate deficit | Severe executive dysfunction |
Orthosteric M1 agonists (e.g., xanomeline, TZ4M) face significant limitations:
Advantages of TAK-071 as an M1 PAM:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0